2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid
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Overview
Description
“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is represented by the SMILES notation: C1=CC=NC(=C1)CCSCC(C(=O)O)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” include a molecular weight of 226.3 and a molecular formula of C10H14N2O2S .Scientific Research Applications
1. Synthesis and Drug Development
Goldberg et al. (2015) explored the synthesis of a chiral β-hydroxy-α-amino acid, which is a key intermediate in developing certain drug candidates. They utilized d-threonine aldolase enzymes for the synthesis process, leading to high purity and yield of the β-hydroxy-α-amino acid. This research demonstrates the compound's significance in drug development processes (Goldberg et al., 2015).
2. Organic Synthesis and Chemical Reactivity
Asadi et al. (2021) studied the reactivity of 2-aminopyridine in conjunction with other chemical components, leading to the synthesis of various chemical compounds. Their work highlights the versatile nature of 2-aminopyridine in creating different chemical structures (Asadi et al., 2021).
3. Corrosion Inhibition
Bouklah et al. (2005) investigated the efficacy of [(2-pyridin-4-ylethyl)thio]acetic acid in inhibiting steel corrosion in sulfuric acid solutions. Their findings indicate that this compound acts as a mixed inhibitor and enhances the corrosion resistance of steel (Bouklah et al., 2005).
4. Catalytic Oxidation Studies
Mohanapriya et al. (2022) conducted a study on the kinetic oxidation reaction of 2-amino-3-sulfhydryl propanoic acid, exploring various reaction parameters. This research provides insights into the physical characteristics of the reacting species and the reaction mechanism (Mohanapriya et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHOUAHZPZIFRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid | |
CAS RN |
29567-83-7 |
Source
|
Record name | NSC163407 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.